

Spectroscopic Analysis of Ethyl 5-bromo- valerate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-bromo-
valerate*

Cat. No.: *B130320*

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-bromo-
valerate** (CAS No. 14660-52-7), a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **Ethyl 5-bromo-
valerate** are presented below.

1.1. ^1H NMR Data

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 5-bromo-
valerate**

Assignment	Chemical Shift (δ) in ppm
-O-CH ₂ -CH ₃	4.136
Br-CH ₂ -	3.422
-C(=O)-CH ₂ -	2.342
Br-CH ₂ -CH ₂ -	1.91
-CH ₂ -CH ₂ -CH ₂ -	1.79
-O-CH ₂ -CH ₃	1.261
Solvent: CDCl ₃ , Frequency: 399.65 MHz[1]	

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 5-bromo-*valerate***

Assignment	Chemical Shift (δ) in ppm
-C=O	172.8
-O-CH ₂ -	60.5
Br-CH ₂ -	33.1
-C(=O)-CH ₂ -	32.8
Br-CH ₂ -CH ₂ -	32.0
-CH ₂ -CH ₂ -CH ₂ -	23.8
-O-CH ₂ -CH ₃	14.2
Solvent: CDCl ₃	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Ethyl 5-bromo-*valerate***

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1735 cm ⁻¹	C=O (Ester) stretch
~1180 cm ⁻¹	C-O (Ester) stretch
~2950 cm ⁻¹	C-H (Alkyl) stretch
~650 cm ⁻¹	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained via Electron Ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for **Ethyl 5-bromo-*valerate***

m/z	Relative Intensity (%)	Proposed Fragment
209/211	Low	[M] ⁺ (Molecular Ion with Br isotopes)
163/165	17.0 / 16.3	[M - C ₂ H ₅ O] ⁺
135/137	15.5 / 14.6	[Br(CH ₂) ₄] ⁺
129	22.1	[M - Br] ⁺
101	100.0	[C ₂ H ₅ OOC(CH ₂) ₂] ⁺
83	23.1	[C ₆ H ₁₁] ⁺
55	80.1	[C ₄ H ₇] ⁺
Ionization Method: Electron Ionization (75 eV)[2]		

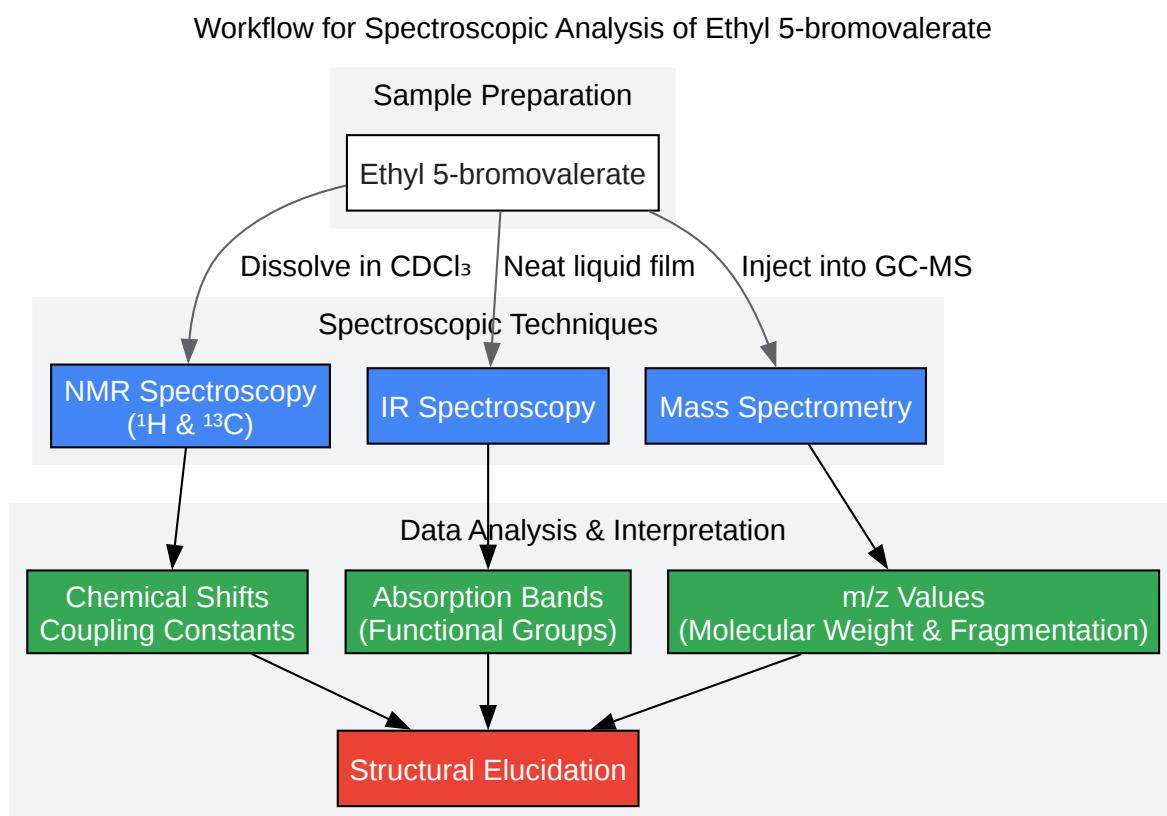
Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

1. NMR Sample Preparation and Acquisition:

- Sample Preparation: Approximately 10-20 mg of **Ethyl 5-bromo-¹valerate** is dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons.[4] Standard pulse programs are used for both one-dimensional ^1H and ^{13}C acquisitions.

2. IR Spectrum Acquisition:


- Sample Preparation: As **Ethyl 5-bromo-¹valerate** is a liquid at room temperature, the IR spectrum can be obtained using the neat technique. A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, for Fourier-transform infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly on the crystal surface.
- Data Acquisition: The spectrum is recorded against a background of air. A typical scan range is $4000\text{-}400\text{ cm}^{-1}$.

3. Mass Spectrum Acquisition:

- Sample Preparation and Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.[6]
- Data Acquisition: The mass spectrum is obtained using an Electron Ionization (EI) source. The molecules are bombarded with electrons at an energy of 70 eV. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[2][6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 5-bromo-²valerate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-bromo-2-methylvalerate(14660-52-7) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl 5-bromo-2-methylvalerate(14660-52-7) 13C NMR spectrum [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. Ethyl 5-bromo-2-methylvalerate | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 5-bromo-2-methylvalerate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130320#spectroscopic-data-for-ethyl-5-bromo-2-methylvalerate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com